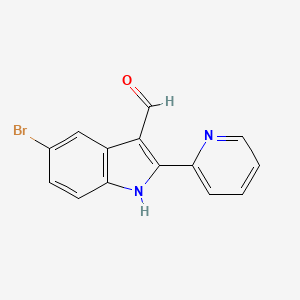

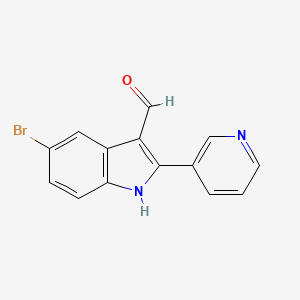

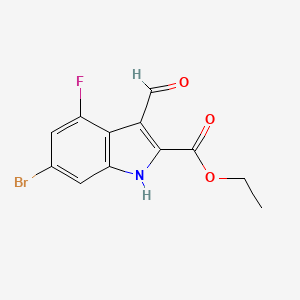

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

Unfortunately, I couldn’t find a specific description for “5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde”. However, it appears to be a chemical compound likely used in research and development1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives2. Another study reports a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds3. However, the specific synthesis process for “5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde” is not available in the retrieved resources.Molecular Structure Analysis

The molecular structure analysis of “5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde” is not directly available. However, a study provides a structural characterization of a related compound, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, using 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction4.Chemical Reactions Analysis

The specific chemical reactions involving “5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde” are not available in the retrieved resources. However, a study describes the reactions of similar compounds, such as the addition of Grignard reagents to pyridine N-oxides5.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde” are not available in the retrieved resources. However, a related compound, 5-Bromo-2-pyridinecarbonitrile, has been reported to have a melting point of 128-132 °C and a molecular weight of 2286.Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Classification

The synthesis of indole compounds, including "5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde," is a significant area of interest in organic chemistry due to the wide range of biological activities associated with indole structures. A comprehensive review of indole synthesis highlights the development of various methods for constructing the indole nucleus, which is foundational for creating diverse and biologically active compounds. The classification of indole syntheses into nine strategic approaches offers a structured framework for understanding how different indole structures can be synthesized, potentially including the synthesis of the compound of interest (Taber & Tirunahari, 2011).

Heterocyclic N-oxide Molecules in Synthesis and Drug Applications

Heterocyclic N-oxide molecules, similar in complexity to "5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde," play a crucial role in organic synthesis and have significant medicinal applications. These compounds serve as versatile synthetic intermediates and possess biological importance due to their potential in forming metal complexes, designing catalysts, and their applications in drug development for various activities, including anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Importance of Pyrrolidine in Drug Discovery

The pyrrolidine ring, found in many biologically active compounds, exemplifies the significance of nitrogen heterocycles in medicinal chemistry. This interest extends to compounds like "5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde," which may share similar reactivity and biological relevance. Pyrrolidine derivatives are explored for their selectivity and biological activities, indicating the potential for the development of new therapeutic agents (Li Petri et al., 2021).

Safety And Hazards

The safety and hazards of “5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde” are not directly available. However, a related compound, (5-Bromo-2-chloro-pyridin-3-yl)-methanol, is reported to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation1.

Zukünftige Richtungen

The future directions for the research and development of “5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde” are not directly available. However, a study discusses the potential of catalytic protodeboronation of pinacol boronic esters for formal anti-Markovnikov hydromethylation of alkenes7.

Eigenschaften

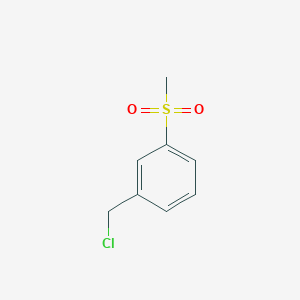

IUPAC Name |

5-bromo-2-pyridin-3-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-3-4-13-11(6-10)12(8-18)14(17-13)9-2-1-5-16-7-9/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBBAAFOCONXNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)